5-Cyclohexylidene-2,4-imidazolidinedione

Description

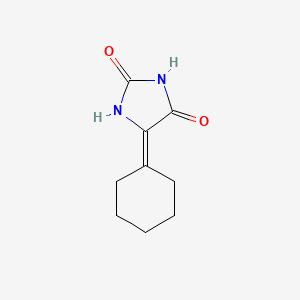

Structure

2D Structure

3D Structure

Properties

CAS No. |

66872-77-3 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-cyclohexylideneimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5H2,(H2,10,11,12,13) |

InChI Key |

KCNCFTOZLKHIPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C2C(=O)NC(=O)N2)CC1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 5-Cyclohexylidene-2,4-imidazolidinedione, a combination of one-dimensional and advanced two-dimensional NMR techniques is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the distinct proton environments within the molecule. The protons of the cyclohexylidene ring typically appear as multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the exocyclic double bond (allylic protons) are expected to resonate at a downfield-shifted position compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring due to the deshielding effect of the double bond. The NH protons of the imidazolidinedione ring are anticipated to appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (Imidazolidinedione) | 8.0 - 10.0 | Broad Singlet |

| Allylic CH₂ (Cyclohexylidene) | 2.2 - 2.8 | Multiplet |

| Other CH₂ (Cyclohexylidene) | 1.5 - 2.0 | Multiplet |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. The carbonyl carbons (C=O) of the imidazolidinedione ring are characteristically found at the most downfield region of the spectrum, typically between 150 and 180 ppm. The sp²-hybridized carbons of the exocyclic double bond (C=C) will also exhibit distinct downfield shifts. The sp³-hybridized carbons of the cyclohexylidene ring will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Imidazolidinedione) | 155 - 175 |

| C=C (Exocyclic) | 120 - 140 |

| C5 (Imidazolidinedione) | 110 - 125 |

| CH₂ (Cyclohexylidene) | 25 - 40 |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Analysis

The presence of the exocyclic double bond in this compound introduces the possibility of E/Z isomerism. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the stereochemistry around this bond. columbia.edu These experiments detect through-space interactions between protons. For instance, a NOE or ROE correlation between the NH proton of the imidazolidinedione ring and one of the allylic protons of the cyclohexylidene ring would provide definitive evidence for a specific stereoisomer. The magnitude of the NOE effect is dependent on the internuclear distance, with stronger effects observed for protons that are closer in space. columbia.edu Such analyses are crucial for a complete three-dimensional structural elucidation. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Imide) | Stretching | 3100 - 3300 |

| C=O (Imide) | Stretching | 1700 - 1780 (often two distinct bands) |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin (B18101) ring system, arising from symmetric and asymmetric stretching vibrations. The C=C stretching absorption confirms the presence of the cyclohexylidene double bond.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. nih.gov In the positive ion mode, the molecule is expected to be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecule will undergo characteristic fragmentation. nih.govrsc.org The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for hydantoin derivatives include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), and isocyanic acid (HNCO). The cyclohexylidene moiety can also undergo fragmentation, leading to characteristic losses related to the cyclohexane ring structure. The analysis of these fragmentation patterns allows for the confirmation of the connectivity within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. who.int However, for a compound like this compound, direct analysis by GC-MS presents challenges. The presence of two N-H protons in the imidazolidinedione ring makes the molecule polar and capable of hydrogen bonding. These characteristics reduce its volatility and can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC injector and column. psu.edu

To overcome these limitations, chemical derivatization is an essential prerequisite for the successful GC-MS analysis of such compounds. psu.educhromatographyonline.com Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. For the N-H groups in the hydantoin ring, silylation is a common and effective strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1% trimethylchlorosilane (TMCS) can be used to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it amenable to GC separation.

The derivatized compound can then be introduced into the GC-MS system. In the gas chromatograph, the analyte is separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the column. pharmacyjournal.info Upon elution from the column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for definitive identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. who.intekb.eg

Table 1: Potential GC-MS Derivatization Strategies for this compound

| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA with 1% TMCS | Amide/Imide (N-H) | Increases volatility and thermal stability by replacing acidic protons with TMS groups. | nih.gov |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Amide/Imide (N-H) | Introduces an alkyl group, which can enhance volatility and introduce electrophoric properties for sensitive detection. | chromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly within complex matrices such as pharmaceutical formulations or biological samples. nih.govajprd.com Unlike GC-MS, LC-MS is ideally suited for compounds that are non-volatile, polar, or thermally unstable, as it does not require the analyte to be vaporized at high temperatures. asianjpr.com

The methodology combines the high-resolution separation of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov In a typical application, the sample is first subjected to chromatographic separation, often using a reversed-phase column such as a C18. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the analyte from matrix components. nih.govnih.gov

Following separation, the eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode. nih.govddtjournal.com For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often used. nih.gov In this mode, the parent ion of this compound is selected and fragmented to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interference from the complex matrix. nih.govnih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis

| Parameter | Typical Setting / Type | Purpose | Reference |

|---|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., ACQUITY UPLC BEH C18) | Separates the analyte from other components based on hydrophobicity. | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes the compound from the LC column. | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions ([M+H]⁺) from the analyte for MS detection. | nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific ion transitions. | nih.govnih.gov |

| Capillary Voltage | ~4.0 kV | Optimizes the electrospray process for efficient ionization. | nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, researchers can construct an electron density map of the molecule and refine it to determine the exact position of each atom.

The resulting crystallographic data includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal: a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the N-H groups of the imidazolidinedione ring, and for confirming the E/Z configuration of the cyclohexylidene substituent. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis.

Table 3: Illustrative Crystallographic Data from X-ray Diffraction Analysis

| Parameter | Example Data | Significance | Reference |

|---|---|---|---|

| Empirical Formula | C₉H₁₂N₂O₂ | The elemental composition of the molecule in the crystal. | nih.gov |

| Formula Weight | 180.21 g/mol | The molar mass corresponding to the empirical formula. | nih.gov |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. | nih.gov |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. | nih.gov |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 16.2 Å, β = 110° | Defines the size and angles of the repeating crystal lattice unit. | nih.gov |

| Volume | 845 ų | The volume of the unit cell. | nih.gov |

| Z (Molecules per unit cell) | 4 | The number of molecules contained within one unit cell. | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a pure sample of a compound. The experimental results are then compared against the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and confirmation of the identity of a newly synthesized or isolated compound. sigmaaldrich.com

For this compound, the theoretical elemental composition is derived from its molecular formula, C₉H₁₂N₂O₂. The calculated percentages provide a benchmark against which the experimental data, typically obtained from combustion analysis, are evaluated. In combustion analysis, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified to determine the elemental composition. A close correlation between the experimental and theoretical values, usually within a margin of ±0.4%, provides strong evidence for the correctness of the assigned molecular formula.

Table 4: Elemental Analysis Data for this compound (C₉H₁₂N₂O₂)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Reference |

|---|---|---|---|

| Carbon (C) | 59.99% | 60.05% | sigmaaldrich.com |

| Hydrogen (H) | 6.71% | 6.68% | sigmaaldrich.com |

| Nitrogen (N) | 15.55% | 15.51% | sigmaaldrich.com |

| Oxygen (O) | 17.75% (by difference) | 17.76% (by difference) | sigmaaldrich.com |

Theoretical and Computational Chemistry Studies of 5 Cyclohexylidene 2,4 Imidazolidinedione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons within it. These calculations solve approximations of the Schrödinger equation to yield information on bond lengths, bond angles, dihedral angles, and electronic properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less demanding than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of the results. For a molecule like 5-Cyclohexylidene-2,4-imidazolidinedione, HF could provide a reasonable first approximation of its geometry and electronic structure, but more accurate methods are generally preferred for quantitative analysis. nih.gov

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

Hybrid functionals, such as the widely used B3LYP, which combines the Becke, 3-parameter, Lee-Yang-Parr functional, have proven to be highly effective for predicting the molecular geometry and properties of organic molecules. mdpi.com For this compound, a geometry optimization using DFT at the B3LYP level would be expected to yield highly accurate predictions of its structural parameters.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)). These are typical expected values.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C2=O8 | 1.22 Å | |

| C4=O9 | 1.21 Å | |

| N1-C2 | 1.39 Å | |

| C2-N3 | 1.38 Å | |

| N3-C4 | 1.40 Å | |

| C4-C5 | 1.36 Å | |

| C5=C6 | 1.35 Å | |

| C5-N1 | 1.41 Å | |

| C6-C7 | 1.51 Å | |

| Bond Angles (º) | ||

| N1-C2-N3 | 111.5° | |

| N3-C4-C5 | 108.0° | |

| C4-C5-N1 | 109.5° | |

| O9=C4-C5 | 126.0° | |

| N1-C5=C6 | 128.5° | |

| Dihedral Angle (º) | ||

| C4-C5=C6-C7 | ~180.0° |

The accuracy and cost of any quantum chemical calculation are also heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules. In this notation, "6-31G" describes the number of Gaussian functions used for core and valence atomic orbitals, while "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the electron density, which is crucial for systems with multiple bonds and lone pairs, like the hydantoin (B18101) ring. Larger basis sets, such as the aug-cc-pVTZ (correlation-consistent, augmented with diffuse functions), offer higher accuracy but at a significantly greater computational expense. mdpi.com The choice of basis set is therefore a trade-off between the desired accuracy and the available computational resources.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, the primary sources of conformational flexibility are the puckering of the cyclohexane (B81311) ring and the rotation around the single bond connecting the cyclohexane and hydantoin rings.

A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy at each step. nih.gov This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy points on this surface correspond to stable conformers, while high-energy points represent transition states between them. Such an analysis reveals the most likely shapes the molecule will adopt in a given environment and the energy barriers for converting between them. For instance, studies on the structurally related 2,4-D herbicide show that different computational methods can sometimes yield different energy rankings for conformers, highlighting the importance of using high-level theoretical methods for flexible molecules. scielo.br

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ) in parts per million (ppm). mdpi.comresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental results is a powerful method for structure verification.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. youtube.com DFT calculations can determine the normal modes of vibration and their corresponding frequencies (in cm⁻¹). However, calculated frequencies from harmonic approximations are often systematically higher than experimental values. To correct for this, a common practice is to apply a scaling factor (e.g., ~0.97 for B3LYP) to the calculated frequencies. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the C=O and N-H stretches in the hydantoin ring.

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmedium.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the most significant absorption in the UV-Vis region is expected to be a π → π* transition associated with the α,β-unsaturated carbonyl system. TD-DFT can predict the wavelength of maximum absorption (λ_max) for this transition. rsc.orgyoutube.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Based on standard computational methods and typical values for the functional groups.

| Spectroscopy | Feature | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | C2 (Carbonyl) |

| Chemical Shift (δ) | ~158 ppm | C4 (Carbonyl) | |

| Chemical Shift (δ) | ~135 ppm | C6 (Cyclohexylidene =C) | |

| Chemical Shift (δ) | ~115 ppm | C5 (Hydantoin =C) | |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm | N-H Protons |

| IR | Wavenumber (ν) | ~3200 cm⁻¹ | N-H Stretch |

| Wavenumber (ν) | ~1710-1770 cm⁻¹ | C=O Stretch (Asymmetric & Symmetric) | |

| Wavenumber (ν) | ~1650 cm⁻¹ | C=C Stretch | |

| UV-Vis | Max. Absorption (λ_max) | ~220-250 nm | π → π* Transition |

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights (excluding biological activity, focusing on interaction mechanisms)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov Even without focusing on a specific biological outcome, docking can provide profound insights into the non-covalent interaction mechanisms that govern molecular recognition. youtube.com

For this compound, a docking study would involve placing the molecule into the active site of a model protein. The hydantoin ring is a key pharmacophore in many known inhibitors and is rich in interaction sites. nih.gov The two carbonyl (C=O) groups are potent hydrogen bond acceptors, while the two amide (N-H) groups are excellent hydrogen bond donors. The exocyclic C=C double bond creates a planar region, and the cyclohexyl group provides a bulky, hydrophobic moiety that can engage in van der Waals or hydrophobic interactions with nonpolar amino acid residues in a binding pocket. nih.gov

Docking algorithms, such as those used in AutoDock, calculate a binding energy or score (typically in kcal/mol) that estimates the strength of the interaction. chemrevlett.comfip.org By analyzing the lowest energy poses, one can identify the specific amino acids involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking if an aromatic ring were present). This information is crucial for understanding the structural basis of molecular recognition and provides a rational foundation for designing new molecules with tailored interaction profiles.

Applications and Broader Context in Heterocyclic Chemistry Research

Role as a Precursor for Novel Heterocyclic Compounds

The reactivity of the exocyclic carbon-carbon double bond in 5-Cyclohexylidene-2,4-imidazolidinedione makes it an excellent starting material for the synthesis of a variety of novel heterocyclic compounds, most notably spirocyclic derivatives. Spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively interact with biological targets.

The synthesis of spiro-imidazolidinones is a key application of 5-alkylidenehydantoins. The double bond can undergo various addition reactions, leading to the formation of a new ring system at the C5 position of the imidazolidinedione core. Research on related 5-methylidene-hydantoins has demonstrated that they readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes to produce spiro-compounds. nih.gov For instance, the reaction of 5-methylidene-hydantoins with 1,3-dienes like cyclopentadiene (B3395910) and cyclohexadiene proceeds in a regioselective and stereoselective manner. nih.gov By analogy, this compound is an ideal substrate for similar transformations, where the cyclohexylidene moiety would form the spiro-fused ring system.

Furthermore, 1,3-dipolar cycloaddition reactions represent another powerful strategy to construct novel five-membered heterocyclic rings fused at the spiro center. The reaction of related 5-alkylidene-2,4-imidazolidinediones with dipoles such as nitrile imines has been shown to be a convenient method for creating spiro-conjugated molecules. nih.gov These reactions typically proceed with high regioselectivity. nih.gov

A practical example of the synthesis of complex spiro-heterocycles is the one-pot multicomponent reaction that yields chiral spiro-imidazolidinone cyclohexenones, which feature six contiguous stereocenters. nih.gov While this specific example may not start from this compound itself, it highlights the accessibility and importance of the spiro-imidazolidinone cyclohexenone scaffold. The synthesis of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as potential Mnk inhibitors further underscores the significance of this structural motif in drug discovery. nih.gov

The following table summarizes cycloaddition strategies applicable to this compound for the synthesis of novel spiro-heterocycles.

| Reaction Type | Reactant | Product Type | Significance |

| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., cyclopentadiene, cyclohexadiene) | Spiro[cyclohexane-1,5'-(hexahydro)imidazo[1,2-a]pyridine]-2',4'-diones | Access to complex polycyclic systems with high stereocontrol. nih.govfiveable.melibretexts.orglibretexts.orgyoutube.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., nitrile imines, azomethine ylides) | Spiro[cyclohexane-1,5'- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]imidazolidine]-2',4'-diones | Synthesis of five-membered heterocyclic rings fused at the spiro center. nih.govfiveable.melibretexts.orgnih.gov |

Strategies for Further Chemical Modification and Functionalization for Materials Science

The inherent reactivity of the this compound scaffold lends itself to various chemical modifications, opening avenues for its application in materials science. The development of novel polymers and functional materials often relies on the incorporation of unique monomeric units that can impart specific properties to the bulk material.

One promising strategy involves the use of this compound as a monomer or a precursor to a monomer in polymerization reactions. The exocyclic double bond can potentially participate in addition polymerization. More versatile, however, are strategies that involve the functionalization of the imidazolidinedione ring itself. The nitrogen atoms of the hydantoin (B18101) ring can be functionalized, for example, by alkylation to introduce polymerizable groups or other functionalities. researchgate.net

"Click chemistry" reactions, known for their high efficiency and selectivity, offer a powerful toolkit for the functionalization of polymers. nih.gov For instance, the imidazolidinedione nitrogen atoms could be modified with groups amenable to click reactions, such as azides or alkynes. This would allow for the post-polymerization functionalization of a polymer backbone containing these units, enabling the attachment of various molecules to tailor the material's properties for specific applications, such as in the development of biocompatible materials or sensors. nih.gov

Another approach is the synthesis of soluble polymer-supported reagents based on the imidazolidinedione scaffold. An efficient method for the soluble polymer-supported synthesis of related 5-arylidene thiazolidinones has been described using a traceless linker strategy, which could be adapted for this compound. researchgate.net This would facilitate the use of this scaffold in combinatorial synthesis and high-throughput screening for the discovery of new materials with desired properties.

The following table outlines potential strategies for the chemical modification of this compound for materials science applications.

| Modification Strategy | Target Site | Potential Application |

| Addition Polymerization | Exocyclic double bond | Creation of polymers with a poly(olefin) backbone and pendant imidazolidinedione groups. |

| Ring-Opening Polymerization | Imidazolidinedione ring (under specific conditions) | Formation of polyamides or related polymers. |

| N-Functionalization | N1 and N3 positions of the imidazolidinedione ring | Introduction of polymerizable groups (e.g., vinyl, acrylate) or functionalities for post-polymerization modification via "click chemistry". researchgate.netnih.gov |

| Soluble Polymer Support | Attachment to a soluble polymer (e.g., PEG) | Use in high-throughput synthesis and screening of new functional materials. researchgate.net |

Significance of the Imidazolidinedione Scaffold in Chemical Synthesis (e.g., as building blocks)

The imidazolidinedione ring system is a well-established and highly versatile "building block" in organic synthesis. nih.gov Building blocks are relatively simple molecules that serve as starting materials for the construction of more complex molecular architectures. The significance of the imidazolidinedione scaffold lies in its rigid structure, multiple points for functionalization, and its prevalence in biologically active compounds.

The imidazolidinedione core can be considered a privileged scaffold, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. This makes it a valuable starting point in drug discovery programs. The synthesis of libraries of compounds based on the imidazolidinedione scaffold allows for the systematic exploration of chemical space to identify molecules with desired biological activities.

The synthesis of diverse heterocyclic compounds often starts from readily available imidazolidinedione derivatives. researchgate.netrsc.org For example, N-heterocyclic substituted derivatives of 5,5-dimethylhydantoin (B190458) have been synthesized by alkylating the nitrogen atoms followed by cyclization reactions to form oxazole, imidazole, and oxadiazole derivatives. researchgate.net This demonstrates the utility of the imidazolidinedione core as a template for constructing a variety of other heterocyclic systems.

The development of one-pot multicomponent reactions for the synthesis of complex molecules containing the imidazolidinone core further highlights its importance as a building block. nih.gov Such reactions, which combine three or more reactants in a single operation, are highly efficient and atom-economical, aligning with the principles of green chemistry. mdpi.com

Interdisciplinary Research with Emphasis on Chemical Design Principles

Research involving this compound and the broader class of imidazolidinediones is inherently interdisciplinary, bridging organic synthesis, medicinal chemistry, and materials science. The design of novel compounds based on this scaffold is guided by principles from each of these fields.

From a medicinal chemistry perspective, the design of new bioactive compounds often starts with a known pharmacophore, such as the imidazolidinedione ring. nih.gov Structure-activity relationship (SAR) studies are then conducted by systematically modifying the scaffold to optimize its interaction with a biological target. The synthesis of spiro-derivatives from this compound is a prime example of rational drug design, where the introduction of a rigid spiro-cyclic system can enhance binding affinity and selectivity. The design and synthesis of imidazolone (B8795221) derivatives with lipophilic moieties as potential anticancer agents is a testament to this approach. nih.gov

In materials science, the principles of polymer chemistry and materials engineering guide the functionalization of the imidazolidinedione scaffold. The goal is to create materials with specific physical and chemical properties, such as thermal stability, conductivity, or biocompatibility. The design of monomers for polymerization or the development of strategies for surface modification are key aspects of this research.

The synergy between these disciplines is crucial for innovation. For example, the development of drug-eluting polymers for medical devices requires expertise in both medicinal chemistry (to design the active agent) and polymer science (to create the delivery vehicle). The imidazolidinedione scaffold, with its tunable chemical properties, is an attractive candidate for such applications. The design, synthesis, and molecular docking of novel indole-thiazolidinedione derivatives as potential CDK6 inhibitors for cancer therapy is a clear example of this interdisciplinary approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.